5-Isocyanato-N,N-dimethylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanato-N,N-dimethylpentan-1-amine is a chemical compound with the molecular formula C8H16N2O. It is an isocyanate derivative, which means it contains the functional group -N=C=O. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-N,N-dimethylpentan-1-amine typically involves the reaction of N,N-dimethylpentan-1-amine with phosgene or other carbonyl chloride derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification and stabilization of the final product to ensure its quality and safety for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isocyanato-N,N-dimethylpentan-1-amine undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Isocyanato-N,N-dimethylpentan-1-amine involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpentan-1-amine: A related compound without the isocyanate group.
Isocyanatoalkanes: Compounds with similar isocyanate groups but different alkyl chains.
Uniqueness
5-Isocyanato-N,N-dimethylpentan-1-amine is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the N,N-dimethylpentan-1-amine backbone. This combination allows for versatile applications in various fields, including polymer synthesis, bioconjugation, and industrial production .
Eigenschaften
CAS-Nummer |
72887-88-8 |
---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
5-isocyanato-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H16N2O/c1-10(2)7-5-3-4-6-9-8-11/h3-7H2,1-2H3 |
InChI-Schlüssel |
OVUWWUDITYABBI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.